2-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole
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Overview
Description
2-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole is a complex organic compound characterized by its unique structural features This compound contains a fluorophenoxy group, a benzoyl group, an azetidinyl group, a sulfonyl group, and an imidazole ring
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body
Mode of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a drug can greatly impact its bioavailability and efficacy
Result of Action
Compounds with similar structures have been known to have various effects at the molecular and cellular level
Action Environment
It’s worth noting that environmental factors can greatly impact the action of a drug
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole typically involves multiple steps, including the formation of intermediate compounds. The process may begin with the preparation of the azetidin-3-yl intermediate, followed by the introduction of the benzoyl and fluorophenoxy groups. The final step involves the sulfonylation and imidazole ring formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis, catalytic reactions, and purification methods like chromatography are commonly employed. The use of automated synthesis equipment can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
2-Fluorodeschloroketamine: A fluorinated derivative of deschloroketamine with distinct pharmacological properties.
Uniqueness
2-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Its structural complexity distinguishes it from simpler compounds like benzylamine and 2-fluorodeschloroketamine.
Properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-23-10-9-22-20(23)29(26,27)18-12-24(13-18)19(25)14-3-2-4-17(11-14)28-16-7-5-15(21)6-8-16/h2-11,18H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDMRSUQECDFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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